

# Head-to-head comparison of (R)-Lanicemine and dextromethorphan for depression

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | (R)-Lanicemine |           |
| Cat. No.:            | B11935168      | Get Quote |

# Head-to-Head Comparison: (R)-Lanicemine and Dextromethorphan for Depression

A Comparative Guide for Researchers and Drug Development Professionals

The landscape of antidepressant therapeutics is undergoing a significant shift, moving beyond traditional monoaminergic modulators to novel mechanisms of action. Among the most promising targets is the N-methyl-D-aspartate (NMDA) receptor. This guide provides a detailed, data-driven comparison of two compounds that interact with the glutamatergic system: **(R)-Lanicemine** and dextromethorphan. While direct head-to-head clinical trials are not available, this document synthesizes existing data to offer an objective comparison of their performance, supported by experimental data, for researchers, scientists, and drug development professionals.

## **Introduction to the Compounds**

**(R)-Lanicemine**, also known as AZD6765, is the (R)-enantiomer of lanicemine. It is a low-trapping, voltage-dependent uncompetitive antagonist of the NMDA receptor.[1] Developed by AstraZeneca, its clinical development for depression was ultimately terminated.[2]

Dextromethorphan is a widely known antitussive agent that exhibits a multifaceted pharmacology at the appearance doses relevant for depression. It acts as a non-competitive antagonist at the NMDA receptor, an agonist at the sigma-1 receptor, and an inhibitor of the



serotonin and norepinephrine transporters.[3] It is the active ingredient in the FDA-approved antidepressant Auvelity®, a combination product with bupropion that enhances dextromethorphan's bioavailability.

## **Efficacy in Major Depressive Disorder**

Clinical trial data for both compounds have utilized the Montgomery-Åsberg Depression Rating Scale (MADRS) as a primary endpoint to assess antidepressant efficacy.

| Efficacy Measure                              | (R)-Lanicemine<br>(Adjunctive<br>Therapy) | Dextromethorphan/<br>Bupropion | Placebo               |
|-----------------------------------------------|-------------------------------------------|--------------------------------|-----------------------|
| Change in MADRS Score from Baseline (Week 6)  | -5.5 (100 mg) vs.<br>Placebo (p=0.006)[4] | -17.3[5]                       | -12.1 (vs. Bupropion) |
| -4.8 (150 mg) vs.<br>Placebo (p=0.019)        |                                           |                                |                       |
| No significant difference in another study    |                                           |                                |                       |
| Response Rate<br>(≥50% reduction in<br>MADRS) | Not consistently reported                 | 54.0% (Week 6)                 | 34.0%                 |
| Remission Rate<br>(MADRS score ≤10)           | Not consistently reported                 | 39.5% (Week 6)                 | 17.3%                 |

Note: Data for **(R)-Lanicemine** and Dextromethorphan/Bupropion are from separate clinical trials and do not represent a direct comparison.

## **Receptor Binding Profiles**

The affinity of each compound for various receptors and transporters is crucial to understanding their mechanisms of action and potential side effect profiles.



| Receptor/Transporter             | (R)-Lanicemine (Ki) | Dextromethorphan (Ki)    |
|----------------------------------|---------------------|--------------------------|
| NMDA Receptor                    | 0.56-2.1 μΜ         | Uncompetitive antagonist |
| Sigma-1 Receptor                 | Not reported        | 348 nM                   |
| Serotonin Transporter (SERT)     | Not reported        | 23 nM                    |
| Norepinephrine Transporter (NET) | Not reported        | 240 nM                   |
| Muscarinic (M2) Receptor         | Not reported        | >10,000 nM               |

**Pharmacokinetic Properties** 

| Pharmacokinetic<br>Parameter | -<br>(R)-Lanicemine                                                                       | Dextromethorphan                                                                        |
|------------------------------|-------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------|
| Administration               | Intravenous infusion                                                                      | Oral                                                                                    |
| Metabolism                   | Metabolized into 10 metabolites, with an O-glucuronide conjugate being the most abundant. | Primarily metabolized by CYP2D6 to its active metabolite dextrorphan.                   |
| Half-life (t½)               | 9 to 16 hours                                                                             | 2 to 4 hours (extensive metabolizers); prolonged with CYP2D6 inhibitors like bupropion. |
| Clearance                    | Low clearance (8.3 L/h)                                                                   | Rapidly cleared in extensive metabolizers.                                              |

### **Adverse Effect Profiles**

The reported side effects from clinical trials provide insight into the tolerability of each compound.



| Adverse Effect               | (R)-Lanicemine                              | Dextromethorphan/Buprop<br>ion                                                                                     |
|------------------------------|---------------------------------------------|--------------------------------------------------------------------------------------------------------------------|
| Common                       | Dizziness                                   | Dizziness, nausea, anxiety,<br>headache, diarrhea,<br>somnolence, dry mouth, sexual<br>dysfunction, hyperhidrosis. |
| Dissociative/Psychotomimetic | Minimal to no psychotomimetic side effects. | Can produce dissociative hallucinogenic states at high doses.                                                      |

# Experimental Protocols (R)-Lanicemine Clinical Trial Methodology

A representative Phase IIb, randomized, double-blind, placebo-controlled study of adjunctive lanicemine in patients with major depressive disorder (MDD) and a history of inadequate response to antidepressants was conducted as follows:

- Participants: 302 patients aged 18-70 years with single-episode or recurrent MDD, who were
  on a stable dose of an allowed antidepressant for at least four weeks.
- Intervention: Patients were randomized to receive 15 intravenous infusions of either adjunctive lanicemine (50 mg or 100 mg) or saline placebo over a 12-week period.
- Primary Efficacy Endpoint: The primary outcome was the change in the Montgomery-Asberg
   Depression Rating Scale (MADRS) total score from baseline to week 6.
- Secondary Efficacy Endpoints: Included change in MADRS score at week 12, response and remission rates, and changes in other clinical scales.

## Dextromethorphan/Bupropion Clinical Trial Methodology (GEMINI Study)

A Phase 3, randomized, double-blind, placebo-controlled trial (the GEMINI study) evaluated the efficacy and safety of dextromethorphan/bupropion in adults with MDD:



- Participants: 327 adult patients (18-65 years) with a diagnosis of moderate to severe MDD.
- Intervention: Patients were randomized to receive either a fixed-dose combination of dextromethorphan/bupropion (45 mg/105 mg) or placebo once daily for the first three days, then twice daily for the remainder of the six-week trial.
- Primary Efficacy Endpoint: The primary outcome was the change from baseline in the MADRS total score at week 6.
- Secondary Efficacy Endpoints: Included remission rates and changes in other clinical scales at various time points.

## **Signaling Pathways and Mechanisms of Action**













Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. ebiohippo.com [ebiohippo.com]
- 2. Lanicemine Wikipedia [en.wikipedia.org]
- 3. Dextromethorphan Wikipedia [en.wikipedia.org]
- 4. Lanicemine: a low-trapping NMDA channel blocker produces sustained antidepressant efficacy with minimal psychotomimetic adverse effects PMC [pmc.ncbi.nlm.nih.gov]
- 5. psychiatryonline.org [psychiatryonline.org]
- To cite this document: BenchChem. [Head-to-head comparison of (R)-Lanicemine and dextromethorphan for depression]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11935168#head-to-head-comparison-of-r-lanicemine-and-dextromethorphan-for-depression]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com